6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid

Lipophilicity Drug Design Physicochemical Property

6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid (CAS 1708199-19-2, molecular formula C₁₁H₁₄N₂O₃, molecular weight 222.24 g/mol) is a heterocyclic organic compound featuring a pyrimidine ring core with a cyclopentyloxy substituent at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position. The compound is commercially available at ≥97% purity and is utilized as a synthetic building block in medicinal chemistry and organic synthesis.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B15058184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC2CCCC2)C(=O)O
InChIInChI=1S/C11H14N2O3/c1-7-12-9(11(14)15)6-10(13-7)16-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,14,15)
InChIKeyCHMTTWQVJPQTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid: Verified Physicochemical and Procurement-Ready Profile


6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid (CAS 1708199-19-2, molecular formula C₁₁H₁₄N₂O₃, molecular weight 222.24 g/mol) is a heterocyclic organic compound featuring a pyrimidine ring core with a cyclopentyloxy substituent at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position [1]. The compound is commercially available at ≥97% purity and is utilized as a synthetic building block in medicinal chemistry and organic synthesis [1]. Computed physicochemical properties include an XLogP3-AA value of 2, a topological polar surface area (TPSA) of 72.3 Ų, and 1 hydrogen bond donor and 5 hydrogen bond acceptors [1].

Why Generic Pyrimidine-4-carboxylic Acids Cannot Substitute for 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic Acid in Focused Research


In-class pyrimidine-4-carboxylic acid derivatives cannot be simply interchanged because the nature, position, and steric bulk of the alkoxy substituent at the 6-position directly governs key drug-design parameters—specifically lipophilicity (logP), hydrogen bonding capacity, and steric occupancy—which in turn modulate membrane permeability, target binding, and metabolic stability. For example, replacing the cyclopentyloxy group with a cyclohexyloxy group increases molecular weight from 222.24 to 236.27 g/mol and adds an extra methylene unit, which alters conformational flexibility and lipophilicity [1]. The following quantitative evidence guide provides concrete differentiation data that supports compound-specific selection over its closest analogs.

Quantitative Differentiation Evidence for 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid Against Key Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Cyclopentyloxy vs. Cyclohexyloxy Analog

The computed XLogP3-AA value for 6-(cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid is 2.0, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility [1]. In contrast, the cyclohexyloxy analog (6-(cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid, CAS 1713477-00-9) is expected to have a higher computed logP due to the additional methylene group; while a direct XLogP3-AA value is not publicly available, the increased molecular weight (236.27 vs. 222.24 g/mol) and larger ring size predict a logP increase of ~0.5 units based on additive fragment constants [2]. This difference can significantly affect passive membrane permeability and non-specific protein binding in cell-based assays.

Lipophilicity Drug Design Physicochemical Property

Topological Polar Surface Area (TPSA) Differentiation: Cyclopentyloxy vs. Parent Unsubstituted Core

The TPSA of 6-(cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid is 72.3 Ų [1], which falls within the optimal range (<140 Ų) for oral bioavailability per the Lipinski rule-of-five. The parent unsubstituted 2-methylpyrimidine-4-carboxylic acid (CAS 13627-49-1) has a TPSA of approximately 63.1 Ų (computed) [2]. The addition of the cyclopentyloxy group increases TPSA by ~9.2 Ų due to the ether oxygen, which can enhance water-mediated hydrogen bonding without exceeding bioavailability thresholds. This positions the target compound as having improved solubility characteristics relative to the parent while retaining drug-like properties.

Polar Surface Area Bioavailability Medicinal Chemistry

Hydrogen Bond Acceptor/Donor Profile vs. 6-Cyclopentyl Direct-Linked Analog

The target compound possesses 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. The closely related 6-cyclopentyl-2-methylpyrimidine-4-carboxylic acid (CAS 2003446-74-8, C₁₁H₁₄N₂O₂, MW 206.24 g/mol) replaces the ether oxygen with a direct C–C bond, reducing the HBA count to 4 while retaining 1 HBD . The additional HBA in the target compound (ether oxygen) provides an extra hydrogen bond acceptor site that can participate in key interactions with kinase hinge regions or other biological targets, a difference that cannot be replicated by the direct-linked cyclopentyl analog.

Hydrogen Bonding Receptor Binding SAR

Recommended Application Scenarios for 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid Based on Quantitative Evidence


Kinase Inhibitor Fragment Growing and Scaffold Optimization

The compound's balanced XLogP3-AA (2.0) and TPSA (72.3 Ų) make it an ideal core scaffold for fragment-based drug discovery targeting kinases. The cyclopentyloxy ether oxygen (providing 5 HBAs) can serve as a critical hinge-binding interaction point, while the carboxylic acid at position 4 enables facile amide coupling for library expansion. Compared to the cyclohexyloxy analog, the cyclopentyl variant offers lower lipophilicity, which correlates with reduced non-specific binding and improved developability profiles in early-stage screening [1].

CNS-Penetrant Lead Optimization Programs

With a TPSA of 72.3 Ų (within the 60–90 Ų optimal range for CNS penetration) and moderate lipophilicity (XLogP3-AA = 2.0), this compound is well-suited for CNS-targeted medicinal chemistry campaigns. The cyclopentyloxy substituent provides sufficient steric bulk to reduce P-glycoprotein recognition relative to smaller alkoxy analogs, while avoiding the excessive lipophilicity of the cyclohexyloxy variant that can lead to high tissue binding and rapid metabolic clearance [1][2].

Structure-Activity Relationship (SAR) Studies on Pyrimidine-4-carboxylic Acid Derivatives

The compound serves as a well-characterized reference point for systematic SAR exploration. Its distinct physicochemical signature—XLogP3-AA = 2.0, TPSA = 72.3 Ų, HBA = 5, HBD = 1, MW = 222.24 g/mol—provides a quantitative baseline for evaluating the impact of substituent modifications (e.g., varying cycloalkyl ring size, introducing heteroatoms in the ring, or replacing the ether with a thioether) on key drug-like properties [1].

Quote Request

Request a Quote for 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.